
Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate is a chemical compound known for its unique structure and properties It is a phosphonate ester with a central phosphorous atom bonded to two methoxy groups and a 2-oxo-1,1,2-triphenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate typically involves the reaction of triphenylacetaldehyde with dimethyl phosphite. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is catalyzed by a base such as triethylamine. The reaction proceeds via a nucleophilic addition mechanism, where the phosphite attacks the carbonyl carbon of the aldehyde, followed by elimination of water to form the phosphonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants and plasticizers due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate involves its ability to form stable complexes with various substrates. The phosphonate group can coordinate with metal ions, making it useful in catalysis and as a ligand in coordination chemistry. The compound’s reactivity is largely due to the electron-withdrawing nature of the phosphonate group, which makes the central carbon more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-oxoheptylphosphonate
- Dimethyl (hexanoylmethyl)phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
Uniqueness
Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate is unique due to its triphenylethyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to other phosphonates with simpler alkyl groups. Additionally, the presence of three phenyl rings can influence the compound’s solubility and interaction with other molecules, making it particularly useful in specialized applications.
Eigenschaften
CAS-Nummer |
61565-68-2 |
|---|---|
Molekularformel |
C22H21O4P |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
2-dimethoxyphosphoryl-1,2,2-triphenylethanone |
InChI |
InChI=1S/C22H21O4P/c1-25-27(24,26-2)22(19-14-8-4-9-15-19,20-16-10-5-11-17-20)21(23)18-12-6-3-7-13-18/h3-17H,1-2H3 |
InChI-Schlüssel |
UGMJTZAOSKAZRX-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


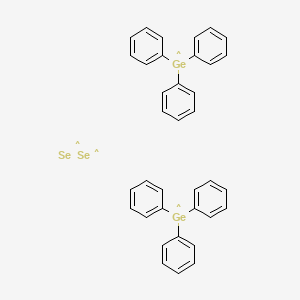
![Pyridine, 1,2-dihydro-1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14583069.png)
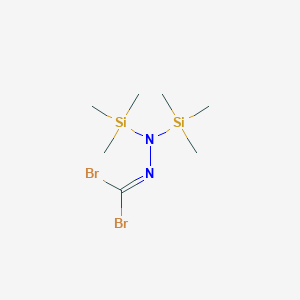
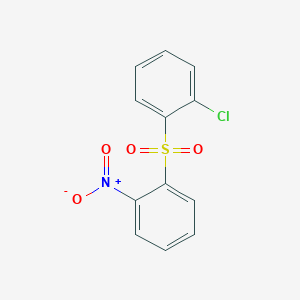
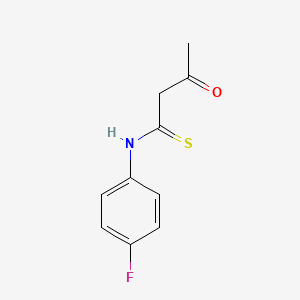


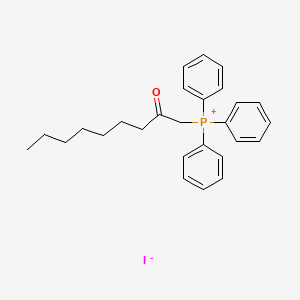
![({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile](/img/structure/B14583126.png)
![Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-](/img/structure/B14583127.png)


![2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14583137.png)
![3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583147.png)
